(2Z)-3-oxo-2-[4-(propan-2-yl)benzylidene]-2,3-dihydro-1-benzofuran-6-yl benzenesulfonate
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Overview
Description
The compound (2Z)-3-oxo-2-[4-(propan-2-yl)benzylidene]-2,3-dihydro-1-benzofuran-6-yl benzenesulfonate is a complex organic molecule with potential applications in various fields, including chemistry, biology, and medicine. This compound features a benzofuran core, a benzylidene substituent, and a benzenesulfonate group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-oxo-2-[4-(propan-2-yl)benzylidene]-2,3-dihydro-1-benzofuran-6-yl benzenesulfonate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable phenol derivative with an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Benzylidene Substituent: The benzylidene group can be introduced via a condensation reaction between the benzofuran derivative and 4-(propan-2-yl)benzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate.
Sulfonation: The final step involves the sulfonation of the benzofuran derivative with benzenesulfonyl chloride in the presence of a base like pyridine or triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
The compound (2Z)-3-oxo-2-[4-(propan-2-yl)benzylidene]-2,3-dihydro-1-benzofuran-6-yl benzenesulfonate can undergo various chemical reactions, including:
Oxidation: The benzofuran core can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The benzylidene group can be reduced to the corresponding alkane using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzenesulfonate group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of bases or catalysts.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alkane derivatives.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
The compound (2Z)-3-oxo-2-[4-(propan-2-yl)benzylidene]-2,3-dihydro-1-benzofuran-6-yl benzenesulfonate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (2Z)-3-oxo-2-[4-(propan-2-yl)benzylidene]-2,3-dihydro-1-benzofuran-6-yl benzenesulfonate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Influencing the expression of genes related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound with a similar benzophenone structure, used as a precursor for high-performance polymers.
Noble Gas Compounds: Although not structurally similar, these compounds share the characteristic of being chemically unique and having specialized applications.
Uniqueness
The uniqueness of (2Z)-3-oxo-2-[4-(propan-2-yl)benzylidene]-2,3-dihydro-1-benzofuran-6-yl benzenesulfonate lies in its combination of a benzofuran core, benzylidene substituent, and benzenesulfonate group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C24H20O5S |
---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
[(2Z)-3-oxo-2-[(4-propan-2-ylphenyl)methylidene]-1-benzofuran-6-yl] benzenesulfonate |
InChI |
InChI=1S/C24H20O5S/c1-16(2)18-10-8-17(9-11-18)14-23-24(25)21-13-12-19(15-22(21)28-23)29-30(26,27)20-6-4-3-5-7-20/h3-16H,1-2H3/b23-14- |
InChI Key |
KNEREQHRVJOVBW-UCQKPKSFSA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=CC=C4 |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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